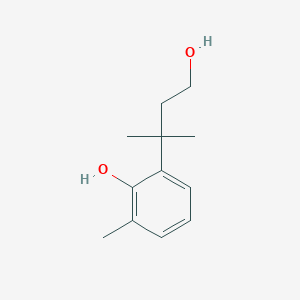

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol

概要

説明

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol is an organic compound with a unique structure that includes a phenol group substituted with a hydroxy group and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-dimethylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as sulfuric acid or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

科学的研究の応用

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential antioxidant properties and its role in biological systems.

Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer processes, influencing biological pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

2,6-Dimethylphenol: Lacks the hydroxyalkyl group but shares the phenol structure.

4-Hydroxy-2-methylphenol: Similar structure but with different substitution patterns.

2,4-Dimethylphenol: Another phenol derivative with different methyl group positions.

Uniqueness

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyalkyl group provides additional sites for chemical reactions and interactions, making it a versatile compound in various applications.

生物活性

2-(4-Hydroxy-2-methylbutan-2-yl)-6-methylphenol, commonly referred to as a substituted phenolic compound, has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption and antioxidant properties. This article explores its biological activity, supported by case studies, data tables, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 194.27 g/mol. Key physical properties include:

- Density : 1.1 g/cm³

- Boiling Point : 310.2 °C

- Flash Point : 143.5 °C

These properties indicate its stability under various conditions, making it suitable for applications in polymer stabilization and as an antioxidant.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are vital in protecting biological systems from oxidative stress. The structure of this compound suggests that it may exhibit significant radical scavenging activity due to the presence of the hydroxyl group. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS).

Endocrine Disruption Potential

Recent studies have highlighted the potential of certain phenolic compounds to act as endocrine disruptors by mimicking estrogen activity. A case study presented in the OECD Integrated Approaches for Testing and Assessment (IATA) program evaluated the estrogen receptor (ER) binding potential of various substituted phenols, suggesting that structural features significantly influence their bioactivity . Although specific data on this compound's ER activity is limited, its structural similarity to other known endocrine disruptors warrants further investigation.

Case Study: Estrogenic Activity Prediction

A comparative analysis was conducted on several substituted phenols to predict their estrogenic potential using computational models and in vitro assays. The study revealed that compounds with non-hindered phenolic structures exhibited stronger ER binding affinities . This insight suggests that this compound may possess similar properties, necessitating further empirical validation.

Table: Comparison of Phenolic Compounds' Biological Activities

| Compound Name | ER Binding Affinity | Antioxidant Activity | Notes |

|---|---|---|---|

| 4-tert-butylphenol | Moderate | High | Known endocrine disruptor |

| 2,4-di-tert-butylphenol | Low | Moderate | Partially hindered |

| Octabenzone | High | Low | Strong ER binder |

| This compound | TBD | TBD | Structural analogs suggest potential |

Research Findings

Research indicates that phenolic compounds can significantly influence biological systems through their antioxidant and potential endocrine-disrupting activities. The ability of these compounds to interact with cellular receptors and modulate oxidative stress pathways is critical for understanding their overall biological impact.

Summary of Findings

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit strong antioxidant properties due to its hydroxyl groups.

- Estrogen Receptor Interaction : While direct data on this compound's interaction with estrogen receptors is lacking, structural similarities to known endocrine disruptors raise concerns about its biological activity.

- Need for Further Research : Comprehensive studies are necessary to elucidate the full spectrum of biological activities associated with this compound, particularly its long-term effects on human health and the environment.

特性

IUPAC Name |

2-(4-hydroxy-2-methylbutan-2-yl)-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9-5-4-6-10(11(9)14)12(2,3)7-8-13/h4-6,13-14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSOYYVDGFLLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。